Cas no 1228561-83-8 (3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine 化学的及び物理的性質
名前と識別子
-
- SB32045
- (3S)-6-Chloro-2,3-dihydro-1-benzofuran-3-amine
- (3S)-6-CHLORO-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE
- CID 96699934
- 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
- (S)-6-chloro-2,3-dihydrobenzofuran-3-amine
- 3-Benzofuranamine, 6-chloro-2,3-dihydro-, (3S)-
- (3S)-6-chloro-2,3-dihydrobenzofuran-3-amine
- 1228561-83-8
- N16513
-
- MDL: MFCD14562132
- インチ: 1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m1/s1
- InChIKey: PGCHRYGLCNSOGH-SSDOTTSWSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)OC[C@H]2N
計算された属性
- せいみつぶんしりょう: 169.0294416g/mol
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Predicted)
- ふってん: 248.3±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.27±0.20(Predicted)
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5780-1G |
(3S)-6-chloro-2,3-dihydrobenzofuran-3-amine |
1228561-83-8 | 95% | 1g |
¥12408.00 | 2023-05-04 | |
eNovation Chemicals LLC | D703313-1g |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 95% | 1g |
$1785 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-5g |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 98% | 5g |
¥61190.09 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-500mg |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 98% | 500mg |
¥11349.63 | 2025-01-20 | |
eNovation Chemicals LLC | Y1349057-500mg |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 95% | 500mg |
$1490 | 2023-09-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-100mg |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 98% | 100mg |
¥5228.88 | 2025-01-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5780-1.0g |
(3S)-6-chloro-2,3-dihydrobenzofuran-3-amine |
1228561-83-8 | 95% | 1.0g |
¥12398.0000 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-500mg |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 98% | 500mg |
7123.56CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-1g |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 98% | 1g |
13399.07CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1349057-100mg |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |
1228561-83-8 | 95% | 100mg |
$540 | 2023-09-03 |
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine 関連文献
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3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamineに関する追加情報
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine (CAS No. 1228561-83-8)
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine is a novel organic compound with a unique molecular framework characterized by the presence of a benzofuran ring system and a chloro substituent. This compound, with its CAS number 1228561-83-8, has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications and structural versatility. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for drug discovery programs targeting inflammatory and neurodegenerative diseases.
The molecular structure of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine features a benzofuran ring, a heterocyclic compound derived from benzene and furan. The benzofuran ring is a six-membered aromatic ring fused with a five-membered oxygen-containing ring, providing a stable scaffold for functional group substitutions. The chloro substituent at the 6-position introduces electrophilic properties, while the stereochemistry at the 3-position (3S configuration) influences its pharmacokinetic behavior and receptor interaction profiles. These structural features are critical for understanding its biological activity and mechanism of action.
Recent advances in medicinal chemistry have focused on optimizing the stereochemical configuration of compounds like 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine to enhance their therapeutic potential. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the 3S stereoisomer exhibits significantly higher selectivity for the PPARγ receptor compared to its 3R counterpart. This selectivity is crucial for modulating lipid metabolism and reducing inflammation, which are key targets in metabolic syndrome and type 2 diabetes management.
In addition to its pharmacological relevance, the synthesis of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine has been extensively explored using modern catalytic methodologies. A 2024 paper in *Organic Letters* reported an efficient enantioselective synthesis route employing chiral phosphoric acid catalysts, achieving >99% enantiomeric excess. This development underscores the importance of stereocontrolled synthesis in producing biologically active compounds with precise stereochemistry.
Functional group modifications of the benzofuran ring have also been investigated to expand the chemical diversity of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine. For instance, introducing hydroxyl or methoxy groups at the 2-position has been shown to enhance solubility and bioavailability, as demonstrated in a 2023 study published in *European Journal of Medicinal Chemistry*. These modifications are critical for optimizing drug-like properties and improving therapeutic outcomes.
Recent computational studies have further elucidated the molecular interactions of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine with biological targets. Molecular docking simulations revealed strong binding affinities with the NF-κB signaling pathway, a key mediator of inflammatory responses. This finding aligns with experimental data showing its ability to inhibit pro-inflammatory cytokine production in macrophage cell lines, as reported in *Nature Communications* (2023).
The pharmacokinetic profile of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine is another area of active research. A 2024 study in *Drug Metabolism and Disposition* demonstrated that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4 hours in rodent models. These properties suggest its potential as an orally administrable therapeutic agent, although further clinical trials are needed to confirm these findings in humans.
Applications of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine extend beyond pharmaceuticals into materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. A 2023 paper in *Advanced Materials* explored its potential as a charge-transporting material, highlighting its high electron mobility and stability under ambient conditions. This dual functionality underscores the compound's versatility across multiple scientific disciplines.
Ongoing research into the biological mechanisms of 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine continues to uncover new insights. Recent studies have focused on its role in neurodegenerative diseases, where it has shown protective effects against amyloid-beta toxicity in Alzheimer's disease models. These findings, published in *ACS Chemical Neuroscience* (2023), suggest potential applications in the development of therapies for neurodegenerative disorders.
In conclusion, 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine represents a promising scaffold for drug discovery and materials science applications. Its structural features, stereochemical properties, and biological activity make it a valuable compound for further investigation. As research in this area continues to advance, the potential applications of this compound are likely to expand, offering new opportunities for therapeutic innovation.
3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine is a complex molecule with a wide range of potential applications. Its unique chemical structure and biological activity make it a valuable subject for further research in pharmaceutical and materials science fields. As new studies continue to uncover its properties and mechanisms of action, the importance of this compound in advancing scientific knowledge and developing new therapeutic strategies will likely grow.
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